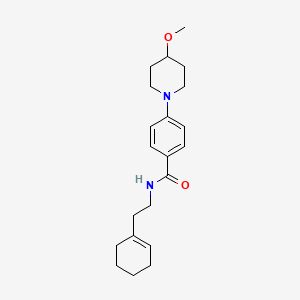
N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-methoxypiperidin-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-methoxypiperidin-1-yl)benzamide is a useful research compound. Its molecular formula is C21H30N2O2 and its molecular weight is 342.483. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-methoxypiperidin-1-yl)benzamide, also known as a selective dopamine D4 receptor ligand, has garnered attention in pharmacological research due to its structural characteristics and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
Molecular Structure
The compound's molecular formula is C21H30N2O2, with a molecular weight of approximately 342.483 g/mol. The structure includes several functional groups that contribute to its biological activity:
- Benzamide Group : This moiety is crucial for receptor binding.
- Cyclohex-1-en-1-yl Ethyl Chain : Provides hydrophobic interactions with the receptor.
- 4-Methoxypiperidin-1-yl Group : Enhances selectivity and affinity towards the dopamine D4 receptor.
Summary of Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H30N2O2 |
| Molecular Weight | 342.483 g/mol |
| CAS Number | 2034306-03-9 |
| IUPAC Name | N-[2-(cyclohexen-1-yl)ethyl]-4-(4-methoxypiperidin-1-yl)benzamide |
Receptor Binding Affinity
Research indicates that this compound exhibits significant binding affinity for the dopamine D4 receptor. A study reported its high selectivity over other dopamine receptor subtypes, suggesting potential applications in treating disorders associated with dopaminergic dysregulation, such as schizophrenia and attention-deficit hyperactivity disorder (ADHD) .
Pharmacological Effects
The compound has been investigated for its pharmacological effects, including:
- Antipsychotic Activity : Its action on the D4 receptor may lead to antipsychotic effects, making it a candidate for further development in psychopharmacology.
- Behavioral Modulation : Studies have shown that compounds with similar structures can influence behavior in animal models, indicating potential therapeutic effects on mood and cognition.
Study 1: Dopamine Receptor Selectivity
A comparative analysis of various dopamine receptor ligands highlighted this compound's selectivity for the D4 receptor. The study utilized radiolabeled binding assays to quantify affinity levels across different receptors, confirming its high selectivity .
Study 2: Behavioral Impact in Animal Models
In a behavioral study involving rodents, administration of the compound resulted in significant changes in locomotion and exploratory behavior, supporting its potential role as a modulator of dopaminergic activity. The results indicated a dose-dependent effect on behavior, which aligns with its pharmacological profile as a D4 receptor ligand .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including microwave-assisted synthesis techniques that enhance yield and reduce reaction times. These methods involve cyclization reactions that form the core structure shared with other biologically active compounds .
属性
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-(4-methoxypiperidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2/c1-25-20-12-15-23(16-13-20)19-9-7-18(8-10-19)21(24)22-14-11-17-5-3-2-4-6-17/h5,7-10,20H,2-4,6,11-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXLXLYHDFVJLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCCC3=CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














